7,7-Difluoro-1-methyl-3-azabicyclo[4.1.0]heptane hydrochloride 7,7-Difluoro-1-methyl-3-azabicyclo[4.1.0]heptane hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13562332
InChI: InChI=1S/C7H11F2N.ClH/c1-6-4-10-3-2-5(6)7(6,8)9;/h5,10H,2-4H2,1H3;1H
SMILES: CC12CNCCC1C2(F)F.Cl
Molecular Formula: C7H12ClF2N
Molecular Weight: 183.63 g/mol

7,7-Difluoro-1-methyl-3-azabicyclo[4.1.0]heptane hydrochloride

CAS No.:

Cat. No.: VC13562332

Molecular Formula: C7H12ClF2N

Molecular Weight: 183.63 g/mol

* For research use only. Not for human or veterinary use.

7,7-Difluoro-1-methyl-3-azabicyclo[4.1.0]heptane hydrochloride -

Specification

Molecular Formula C7H12ClF2N
Molecular Weight 183.63 g/mol
IUPAC Name 7,7-difluoro-1-methyl-3-azabicyclo[4.1.0]heptane;hydrochloride
Standard InChI InChI=1S/C7H11F2N.ClH/c1-6-4-10-3-2-5(6)7(6,8)9;/h5,10H,2-4H2,1H3;1H
Standard InChI Key UAQGXFASHBMEOD-UHFFFAOYSA-N
SMILES CC12CNCCC1C2(F)F.Cl
Canonical SMILES CC12CNCCC1C2(F)F.Cl

Introduction

Chemical Identification and Structural Analysis

Molecular Architecture

The compound features a bicyclo[4.1.0]heptane core, a seven-membered ring system comprising a cyclopropane fused to a pyrrolidine ring. Key substituents include:

  • Fluorine atoms at the 7-position, imparting electronegativity and metabolic stability.

  • Methyl group at the 1-position, influencing steric and hydrophobic interactions.

  • Hydrochloride salt counterion, enhancing solubility for synthetic handling .

Table 1: Molecular Descriptors

PropertyValueSource
Molecular formulaC₇H₁₂ClF₂N
Molecular weight183.63 g/mol
IUPAC name7,7-difluoro-1-methyl-3-azabicyclo[4.1.0]heptane hydrochloride
SMILESCl.C[C@H]1C[C@H]2C(F)(F)C2N1Derived

The stereochemistry of the bicyclic system remains unspecified in available data, though synthetic routes suggest potential for multiple diastereomers .

Synthesis and Manufacturing

Synthetic Pathways

While no direct synthesis is documented for this compound, analogous methods for bicyclo[4.1.0]heptane derivatives involve:

  • Cyclopropanation: Ring-closing metathesis or [2+1] cycloaddition to form the strained cyclopropane moiety.

  • Fluorination: Electrophilic fluorination using reagents like Selectfluor® or DAST (diethylaminosulfur trifluoride).

  • Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt .

A patent (CN104557653A) details the synthesis of 7-methyl-aza-bicyclo[4.1.0]heptane precursors using dichloromethane as a solvent and Grignard reagents for alkylation, suggesting adaptable strategies for introducing the difluoro and methyl groups .

Physicochemical Properties

Stability and Solubility

As a hydrochloride salt, the compound is likely hygroscopic and soluble in polar solvents (e.g., water, methanol). The cyclopropane ring introduces strain, potentially affecting thermal stability.

Table 2: Physical Properties

PropertyObservationSource
AppearanceWhite to off-white powder
Storage conditions+4°C in sealed container
Melting pointNot reported-

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